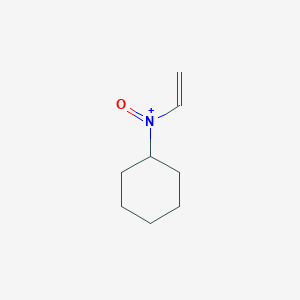
Cyclohexyl(ethenyl)oxoammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(ethenyl)oxoammonium is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexyl group, an ethenyl group, and an oxoammonium ion, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(ethenyl)oxoammonium can be synthesized through several methods. One common approach involves the oxidation of cyclohexylamine using an oxoammonium salt. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Another method involves the reaction of cyclohexene with an oxoammonium ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion rates and high product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(ethenyl)oxoammonium undergoes various chemical reactions, including:
Oxidation: It can oxidize primary and secondary alcohols to their corresponding carbonyl compounds.
Reduction: Under specific conditions, it can be reduced to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the oxoammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound include ketones, aldehydes, and substituted cyclohexyl derivatives .
Scientific Research Applications
Cyclohexyl(ethenyl)oxoammonium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl(ethenyl)oxoammonium involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. This process is facilitated by the oxoammonium ion, which acts as an oxidizing agent . The molecular targets and pathways involved include the oxidation of alcohols to carbonyl compounds and the formation of Schiff bases .
Comparison with Similar Compounds
Cyclohexyl(ethenyl)oxoammonium can be compared to other oxoammonium compounds such as:
Cyclohexylamine: Similar in structure but lacks the oxoammonium ion, making it less reactive in oxidation reactions.
Cyclohexanone: A product of the oxidation of cyclohexylamine, it is structurally similar but serves a different role in chemical reactions.
This compound stands out due to its unique combination of a cyclohexyl group, an ethenyl group, and an oxoammonium ion, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
114523-24-9 |
|---|---|
Molecular Formula |
C8H14NO+ |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
cyclohexyl-ethenyl-oxoazanium |
InChI |
InChI=1S/C8H14NO/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2/q+1 |
InChI Key |
NDTJJQMALIZEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[N+](=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















